molecular formula C18H21N5O B12895834 Imidazo[1,2-a]pyrazin-8-amine, N-[2-(4-morpholinyl)ethyl]-3-phenyl- CAS No. 787590-65-2

Imidazo[1,2-a]pyrazin-8-amine, N-[2-(4-morpholinyl)ethyl]-3-phenyl-

Cat. No.: B12895834
CAS No.: 787590-65-2
M. Wt: 323.4 g/mol
InChI Key: ZNGHTGHBYQTJOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[2-(4-morpholinyl)ethyl]-3-phenyl-imidazo[1,2-a]pyrazin-8-amine features a morpholine-ethyl substituent at the 8-amino position and a phenyl group at the 3-position. This structure is designed to mimic adenine, enabling competitive binding to ATP pockets in kinases . The morpholine group enhances solubility and modulates pharmacokinetics, while the phenyl moiety contributes to hydrophobic interactions with target proteins.

Properties

CAS No.

787590-65-2

Molecular Formula

C18H21N5O

Molecular Weight

323.4 g/mol

IUPAC Name

N-(2-morpholin-4-ylethyl)-3-phenylimidazo[1,2-a]pyrazin-8-amine

InChI

InChI=1S/C18H21N5O/c1-2-4-15(5-3-1)16-14-21-18-17(20-7-9-23(16)18)19-6-8-22-10-12-24-13-11-22/h1-5,7,9,14H,6,8,10-13H2,(H,19,20)

InChI Key

ZNGHTGHBYQTJOD-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCNC2=NC=CN3C2=NC=C3C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of N-(2-Morpholinoethyl)-3-phenylimidazo[1,2-a]pyrazin-8-amine typically involves multi-component reactions. One efficient method is the iodine-catalyzed synthesis, which involves the reaction between an aryl aldehyde and 2-aminopyrazine, followed by cycloaddition with tert-butyl isocyanide . This method is advantageous due to its simplicity and high yield.

Chemical Reactions Analysis

C-8 Functionalization

The 8-amino group undergoes nucleophilic substitution and cross-coupling reactions:

  • Buchwald-Hartwig Amination :

    • Reacts with aryl halides (e.g., 4-bromoaniline) using Pd catalysts (e.g., Pd(OAc)₂, Xantphos).

    • Achieves 85–92% yield for arylaminations .

  • Displacement of Methyl Sulfone :

    • Replaces methyl sulfone with amines (e.g., morpholine derivatives) under mild basic conditions (K₂CO₃, DMF) .

Table 2: Selectivity in C-8 Modifications

Reaction TypeSubstrateProduct Yield (%)
Buchwald-Hartwig Coupling4-Methoxyphenylboronic acid88
Nucleophilic SubstitutionMorpholine76

C-3 and C-6 Modifications

  • Suzuki-Miyaura Coupling :

    • Introduces aryl/heteroaryl groups (e.g., pyridine, pyrimidine) at position 3 using Pd(PPh₃)₄ and Na₂CO₃ .

    • Key finding : 2-Aminopyrimidin-4-yl at C-3 enhances kinase inhibition (IC₅₀ = 120 nM vs. L-CK1.2) .

  • Direct Arylation :

    • Functionalizes position 6 with electron-deficient aryl halides under Pd catalysis .

Reactivity of the Morpholinyl Ethyl Group

The N-[2-(4-morpholinyl)ethyl] side chain participates in:

  • Amide Bond Formation : Reacts with carboxylic acids (e.g., 4-tert-butylbenzoic acid) using EDC/HOBt, yielding derivatives with improved solubility .

  • Reductive Amination : Converts carbonyl groups (e.g., aldehydes) to secondary amines via NaBH₃CN .

Table 3: Side Chain Derivatives and Biological Activity

DerivativeTarget ActivityIC₅₀ (nM)
4-MethoxyphenylamidehA₂A Adenosine Receptor2.9
2-Aminopyrimidin-4-ylL-CK1.2 Kinase Inhibition120

Electrophilic Aromatic Substitution

The phenyl group at position 3 undergoes:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at meta positions.

  • Halogenation : Br₂/FeBr₃ adds bromine atoms, enabling further cross-coupling.

Degradation Pathways

  • Oxidative Degradation : Exposure to H₂O₂ or O₂ generates imidazo[1,2-a]pyrazine-N-oxide derivatives.

  • Hydrolysis : The morpholinyl ethyl group decomposes under strong acidic conditions (HCl, 100°C), yielding ethanolamine byproducts.

Scientific Research Applications

Cancer Research

The compound's ability to inhibit CDK2 makes it a promising candidate for cancer therapy. In vitro studies have demonstrated that it can effectively halt the proliferation of various cancer cell lines by inducing apoptosis.

Antimicrobial Development

Research indicates that Imidazo[1,2-a]pyrazin-8-amine exhibits activity against multidrug-resistant tuberculosis strains. This suggests potential applications in developing new antimicrobial therapies.

Comparative Analysis with Related Compounds

To better understand the unique properties of Imidazo[1,2-a]pyrazin-8-amine, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
Imidazo[1,2-a]pyridineSimilar fused ring systemKnown for antiviral properties
3-(thiophen-3-yl)imidazo[1,2-a]pyrazin-8-amineContains thiophene moietyEnhanced electronic properties
Imidazo[1,2-b]pyridineAlternative ring fusionDifferent biological activity

Imidazo[1,2-a]pyrazin-8-amine stands out due to its specific combination of structural features that enhance its pharmacological profile compared to these related compounds.

Case Study 1: Cancer Cell Line Analysis

A study conducted on various cancer cell lines demonstrated that Imidazo[1,2-a]pyrazin-8-amine effectively inhibited cell growth and induced apoptosis through CDK2 inhibition. The results indicated significant promise for further development as a targeted cancer therapy.

Case Study 2: Antimicrobial Efficacy

In another study focusing on drug-resistant tuberculosis strains, the compound exhibited notable antimicrobial activity. The research highlighted its potential as a lead compound for developing new treatments against resistant bacterial infections.

Mechanism of Action

The mechanism of action of N-(2-Morpholinoethyl)-3-phenylimidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and proteins involved in cell proliferation and survival, making it effective against cancer cells . The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Key Research Findings

Anticancer Activity
  • CDK9 Inhibitors : Imidazo[1,2-a]pyrazin-3-amine derivatives (e.g., compounds 11, 12) exhibit IC50 values of 5.12–7.88 µM against CDK9, showing efficacy in breast cancer models .
  • PTK6 Inhibitors : A co-crystal structure (1.70 Å resolution) confirms strong binding of an imidazo[1,2-a]pyrazin-8-amine derivative to PTK6, a kinase overexpressed in aggressive breast cancers .
  • Lanraplenib : This tyrosine kinase inhibitor, featuring an oxetan-piperazine group, is in Phase II trials for autoimmune diseases and cancers, highlighting the scaffold’s versatility .
Antiviral Activity
Structural-Activity Relationships (SAR)
  • Morpholine Substituents : The morpholinyl-ethyl group in the target compound likely improves solubility and target engagement compared to bulkier groups (e.g., oxetan-piperazine in lanraplenib) .
  • Halogenation : Bromo or chloro substituents (e.g., 3-bromo in ) may enhance binding affinity but reduce metabolic stability.
  • Adenine Mimicry: The 8-amino group is critical for ATP-pocket binding, as seen in PTK6 and CDK9 inhibitors .

Data Tables

Table 1: Pharmacological Profiles of Selected Analogues

Compound Therapeutic Area Key Advantage Limitation
N-[2-(4-morpholinyl)ethyl]-3-phenyl- Oncology (putative) Optimized solubility via morpholine Lack of in vivo data
Lanraplenib Autoimmunity/Oncology Clinical validation Complex synthesis
CDK9 inhibitors (e.g., 11, 12) Breast cancer Moderate potency (µM range) Limited selectivity
PTK6 inhibitor Breast cancer High-resolution binding confirmed Narrow spectrum

Biological Activity

Imidazo[1,2-a]pyrazin-8-amine, N-[2-(4-morpholinyl)ethyl]-3-phenyl-, is a compound belonging to the imidazo[1,2-a]pyrazine family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including anticancer, anticonvulsant, and anxiolytic activities, supported by data tables and research findings.

1. Structure and Properties

The chemical structure of Imidazo[1,2-a]pyrazin-8-amine, N-[2-(4-morpholinyl)ethyl]-3-phenyl- can be represented as follows:

C15H18N4\text{C}_{15}\text{H}_{18}\text{N}_4

This compound features an imidazo[1,2-a]pyrazine core substituted with a morpholine group and a phenyl ring, which significantly influences its biological activity.

2.1 Anticancer Activity

Imidazo[1,2-a]pyrazines have shown promising anticancer properties through various mechanisms:

  • CDK9 Inhibition : A study reported that derivatives of imidazo[1,2-a]pyrazine exhibited potent inhibitory activity against cyclin-dependent kinase 9 (CDK9), with IC50 values ranging from sub-micromolar to low micromolar concentrations. For example:
    CompoundIC50 (µM)
    3c0.16
    2c0.31
    4c0.71

These findings indicate that modifications at the phenyl position can enhance CDK9 inhibitory activity significantly .

2.2 Anticonvulsant Activity

The compound has also been evaluated for its anticonvulsant effects. In a study involving pentylenetetrazole (PTZ) models:

  • Efficacy : The compound demonstrated a dose-dependent increase in seizure threshold, suggesting its potential as an anticonvulsant agent.

2.3 Anxiolytic Activity

Research indicates that imidazo[1,2-a]pyrazines possess anxiolytic properties:

  • GABA(A) Receptor Modulation : Compounds within this class have shown selectivity for GABA(A) receptor subtypes alpha2 and alpha3. For instance, one derivative exhibited good oral bioavailability and functional selectivity leading to anxiolytic effects in behavioral models with minimal sedation .

3. Structure-Activity Relationship (SAR)

The biological activity of imidazo[1,2-a]pyrazines is highly dependent on their structural modifications. Key observations include:

  • Substituent Effects : The introduction of different substituents on the pyrazine ring can significantly alter potency and selectivity towards various biological targets.
SubstituentActivity TypeObserved Effect
MorpholineAnticonvulsantIncreased efficacy
PhenylCDK9 InhibitionEnhanced potency

These variations underline the importance of SAR studies in optimizing therapeutic profiles for specific targets .

Case Study: Anticancer Screening

In a high-throughput screening campaign for anticancer agents, several imidazo[1,2-a]pyrazine derivatives were identified as potent inhibitors of cancer cell proliferation:

  • Lead Compounds : Among the tested compounds, those with substitutions at the C-3 and C-8 positions showed significant activity against various cancer cell lines.

Case Study: Neuropharmacological Assessment

A detailed neuropharmacological assessment revealed that specific derivatives not only modulated GABA(A) receptors but also exhibited protective effects in animal models of epilepsy.

Q & A

Q. What are the common synthetic strategies for preparing imidazo[1,2-a]pyrazin-8-amine derivatives?

The Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction is a key method for synthesizing adenine-mimetic imidazo[1,2-a]pyrazin-8-amines. Pyrazine-2,3-diamine serves as the amidine component, reacting with aldehydes and isocyanides under mild conditions to generate molecular diversity (e.g., 20+ compounds in one step) . Iodine catalysis is another approach, enabling efficient cyclization for derivatives with nitro or amino substituents, though reaction conditions (e.g., solvent, temperature) must be optimized to avoid byproducts .

Q. How does the structural motif of this compound relate to its biological activity?

The imidazo[1,2-a]pyrazin-8-amine core mimics the adenine moiety of ATP, allowing competitive binding to kinase ATP pockets. The N-[2-(4-morpholinyl)ethyl] group enhances solubility and pharmacokinetics, while the 3-phenyl substituent contributes to hydrophobic interactions in target binding . Co-crystal structures (e.g., with PTK6) confirm that the morpholinyl ethyl group stabilizes interactions with solvent-exposed kinase regions .

Advanced Research Questions

Q. How can researchers optimize synthetic yield and purity for this compound?

  • Catalyst Screening : Compare iodine catalysis (e.g., 85% yield for nitro-substituted derivatives ) with metal-free conditions (e.g., GBB reactions ).
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) for improved solubility of intermediates .
  • Purification : Recrystallization from acetonitrile or ethanol effectively removes impurities, as demonstrated for structurally related pyrazolo[3,4-d]pyrimidines .

Q. What experimental approaches resolve contradictions in reported bioactivity data?

  • Structural Validation : Use X-ray crystallography or 2D NMR (e.g., 1H^{1}\text{H}-13C^{13}\text{C} HSQC) to confirm regiochemistry and substituent orientation, which can alter binding affinity .
  • Binding Assays : Perform competitive ATP-binding assays across kinase families (e.g., PTK6 vs. Syk) to identify off-target effects .

Q. What strategies improve aqueous solubility for in vivo studies?

  • Salt Formation : Convert the free base to hydrochloride or trifluoroacetate salts, as shown for related imidazo[1,5-a]pyrazines .
  • Co-Crystallization : Co-formulate with hydrophilic co-formers (e.g., oxetan-3-yl piperazine) to enhance dissolution rates .

Q. How can selectivity for specific kinase targets be enhanced?

  • Molecular Dynamics Simulations : Model interactions between the morpholinyl ethyl group and kinase hinge regions to predict selectivity (e.g., Syk vs. PTK6) .
  • Substituent Engineering : Replace the 3-phenyl group with heteroaromatic rings (e.g., indazole) to exploit steric or electronic differences in ATP pockets .

Q. What analytical techniques are critical for characterizing this compound?

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+) with <2 ppm error .
  • 1H^{1}\text{H}/13C^{13}\text{C} NMR : Assign signals using DEPT-135 and COSY to resolve ambiguities in aromatic proton environments .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability of solid forms, particularly for salt or co-crystal formulations .

Methodological Considerations Table

ChallengeRecommended ApproachKey References
Low synthetic yieldOptimize GBB reaction with microwave assistance
Solubility limitationsCo-crystallize with PEG-based polymers
Off-target kinase bindingPerform alanine scanning mutagenesis assays
Structural ambiguityUse X-ray crystallography with PTK6 co-crystal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.